1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O3S3 and its molecular weight is 468.99. The purity is usually 95%.
BenchChem offers high-quality 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide, due to its complex structure, likely finds relevance in the synthesis of heterocyclic compounds that exhibit significant antimicrobial activity. For instance, research on the synthesis of new heterocycles based on sulfonamide and pyrazole indicates the potential of such compounds to serve as templates for developing antimicrobial agents. These synthesized compounds, through various reactions, yield derivatives that have been screened for their antibacterial and antifungal activities, revealing considerable efficacy (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antituberculosis and Cytotoxicity
Furthermore, the structural motif of this compound could be instrumental in the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. A study on thiazole-aminopiperidine hybrid analogues demonstrates the creation of compounds that show activity against tuberculosis with minimal cytotoxicity, highlighting the therapeutic potential of such molecules (Jeankumar et al., 2013).
Cancer Research
Additionally, the compound's framework might be valuable in cancer research. The synthesis of novel molecules based on this structure could lead to the discovery of potent anticancer agents. Research involving the synthesis of propanamide derivatives bearing the piperidinyl-1,3,4-oxadiazole moiety, for instance, shows promising anticancer activity, suggesting a potential direction for developing new therapeutic agents targeting various cancers (Rehman et al., 2018).
Insecticidal Properties
The compound's structure might also contribute to the development of insecticidal agents. The synthesis of sulfonamide thiazole derivatives has shown significant insecticidal activity against the cotton leafworm, Spodoptera littoralis. This demonstrates the compound's potential as a lead structure for creating new insecticidal agents to protect crops and enhance agricultural productivity (Soliman et al., 2020).
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S3/c19-15-4-5-16(28-15)29(25,26)23-9-6-12(7-10-23)17(24)22-18-21-14(11-27-18)13-3-1-2-8-20-13/h1-5,8,11-12H,6-7,9-10H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDCXMYZWVONNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC(=CS2)C3=CC=CC=N3)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)piperidine-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.